4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone.
Introduction of the benzyloxy group: This step involves the alkylation of the pyrazole ring with a benzyl halide under basic conditions.
Attachment of the fluorophenyl group: This can be done via a Suzuki coupling reaction between a boronic acid derivative and a halogenated pyrazole.
Incorporation of the furan-2-ylmethyl group: This step involves the reaction of the intermediate with a furan-2-ylmethyl halide.
Formation of the carboxamide group: This final step involves the reaction of the intermediate with an appropriate amine under coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyloxy and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its possible biological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used as a tool to study various biological processes and pathways, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzyloxy)-1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide
- 4-(benzyloxy)-1-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide
- 4-(benzyloxy)-1-(4-methylphenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds with different substituents.
Biological Activity
The compound 4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide is a synthetic organic molecule belonging to the pyrazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C19H18F1N3O3
- Molecular Weight : 357.36 g/mol
The structural components include:
- A pyrazole ring
- A benzyloxy group
- A fluorophenyl group
- A furan-2-ylmethyl substituent
- A carboxamide functional group
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key signaling pathways. The following mechanisms have been identified:
- Enzyme Inhibition : The pyrazole moiety has been shown to inhibit various kinases, including those involved in cancer progression. For example, it may inhibit BRAF(V600E) and EGFR pathways, which are critical in tumor growth and survival .
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), leading to altered signaling cascades that could influence inflammation and pain pathways .
- Antioxidant Activity : Some studies suggest that derivatives of pyrazole compounds exhibit antioxidant properties, potentially reducing oxidative stress in cells .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Structure-Activity Relationships (SAR)
Research into the SAR of pyrazole derivatives indicates that modifications to the substituents on the pyrazole ring can significantly affect biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances binding affinity to target proteins, thereby increasing potency.
- Furan Ring Contribution : The furan moiety may contribute to increased lipophilicity and improved membrane permeability, facilitating better bioavailability .
Case Studies and Research Findings
Several studies have explored the biological effects of related pyrazole compounds, providing insights into their potential applications:
- Antitumor Activity : A study demonstrated that related pyrazole derivatives showed significant inhibitory effects on cancer cell lines, suggesting that structural modifications can lead to enhanced cytotoxicity against specific tumors .
- Anti-inflammatory Properties : Research indicated that certain pyrazole compounds effectively reduced inflammation in animal models by inhibiting pro-inflammatory cytokines .
- Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed that some derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating potential for development as new antibiotics .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-phenylmethoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3/c23-17-8-10-18(11-9-17)26-14-20(29-15-16-5-2-1-3-6-16)21(25-26)22(27)24-13-19-7-4-12-28-19/h1-12,14H,13,15H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUNWCCHDFQOFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NCC3=CC=CO3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.